molecular formula C22H24N2O2 B7708629 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide

Numéro de catalogue: B7708629
Poids moléculaire: 348.4 g/mol
Clé InChI: YRGCTVQNBSQBPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide, also known as HMN-214, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a member of the quinoline family and has been synthesized using various methods.

Mécanisme D'action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide involves the inhibition of the heat shock protein 90 (HSP90) chaperone function. HSP90 is a protein that plays a crucial role in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting the chaperone function of HSP90, this compound induces the degradation of oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells. This compound has also been found to enhance the immune response against cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide in lab experiments is its specificity towards HSP90. This allows for the selective inhibition of oncogenic proteins, without affecting normal cellular proteins. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide research. One direction is to investigate its effectiveness in combination with other cancer treatments, such as immunotherapy. Another direction is to explore its potential in treating other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility for in vivo administration.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in cancer research. Its mechanism of action involves the inhibition of HSP90 chaperone function, leading to the degradation of oncogenic proteins and inhibition of cancer cell growth. While there are limitations to its use in lab experiments, further research is needed to explore its potential in combination with other cancer treatments and in treating other diseases.

Méthodes De Synthèse

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been synthesized using various methods, including a three-step synthesis method and a four-step synthesis method. The three-step synthesis method involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxylic acid with m-tolylamine, followed by the reaction with butyryl chloride to form this compound. The four-step synthesis method involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxylic acid with m-tolylamine, followed by the reaction with 4-nitrobenzoyl chloride, reduction with tin and hydrochloric acid, and finally, reaction with butyryl chloride to form this compound.

Applications De Recherche Scientifique

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has shown promising results in scientific research applications, particularly in cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, such as paclitaxel and cisplatin.

Propriétés

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-7-20(25)24(19-11-5-8-15(2)12-19)14-18-13-17-10-6-9-16(3)21(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCTVQNBSQBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.